2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine
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Overview
Description
“2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine” is a chemical compound with the molecular weight of 241.64 . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10F3NO/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8H,13H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid substance stored in dry conditions at room temperature .Scientific Research Applications
Reductive Dechlorination
- Environmental Impact and Microbial Activity : The reductive dechlorination of Methoxychlor, a compound related to 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine, by human intestinal bacterium Eubacterium limosum, highlights its potential role in environmental detoxification processes. This study suggests the capability of specific microbes in human intestines to transform Methoxychlor and similar compounds, implicating their importance in environmental and health-related studies (Yim et al., 2008).
Analytical Characterization
- Identification of Hallucinogenic Derivatives : Research focusing on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which are structurally related to this compound, demonstrates the application of various analytical methods in identifying and understanding the properties of such compounds (Zuba & Sekuła, 2013).
Photolysis Studies
- Understanding Photolysis Mechanisms : The study of the photolysis of related compounds like 3-aryl-3-(trifluoromethyl)diazirines provides insights into the photochemical processes and potential applications or limitations of such compounds in photoaffinity probes (Platz et al., 1991).
Synthetic Methodology
- Novel Synthesis Routes : Research on novel synthetic routes for related compounds like 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, an intermediate of Silodosin, underscores the ongoing efforts in developing efficient and economical synthetic methods for compounds structurally similar to this compound (Luo et al., 2008).
Biodegradation Studies
- Biodegradation in Environmental Bacteria : Investigations into the dechlorination of Methoxychlor by various environmental bacterial species provide evidence for the primary biodegradation of such compounds in submerged environments, relevant to the understanding of environmental fate and breakdown of related chemicals (Satsuma & Masuda, 2012).
Broad-spectrum Deoxofluorination
- Application in Deoxofluorination : The use of bis(2-methoxyethyl)aminosulfur trifluoride, a broad-spectrum deoxofluorinating agent, in the transformation of alcohols to alkyl fluorides and other related reactions, showcases the potential utility in chemical synthesis processes (Lal et al., 1999).
Enantioselective Metabolism Studies
- Understanding Enzymatic Activity : Studies on the enantioselective metabolism of Methoxychlor by human cytochromes P450 emphasize the importance of understanding how different enzymes selectively metabolize chiral compounds. This has implications in pharmacology and toxicology (Hu & Kupfer, 2002).
Cytochrome P450 Enzymes in Metabolism
- Metabolic Pathways Identification : Research on the metabolism of NBOMe compounds, which are structurally related, by cytochrome P450 enzymes highlights the metabolic pathways and potential interactions with other drugs or substances (Nielsen et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIVQMCRUQATAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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